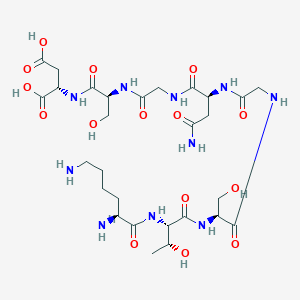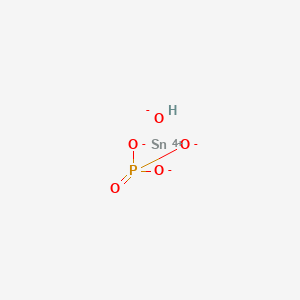
Tin(4+) hydroxide phosphate (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin(4+) hydroxide phosphate (1/1/1) is an inorganic compound that combines tin, hydroxide, and phosphate ions in a 1:1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin(4+) hydroxide phosphate can be synthesized through various methods. One common approach involves the reaction of tin(IV) chloride (SnCl4) with phosphoric acid (H3PO4) under controlled conditions. The reaction typically proceeds as follows: [ \text{SnCl}_4 + \text{H}_3\text{PO}_4 + \text{H}_2\text{O} \rightarrow \text{Sn(OH)}_4\text{PO}_4 + 4\text{HCl} ]
Industrial Production Methods: Industrial production of tin(4+) hydroxide phosphate often involves solid-state grinding of tin(IV) chloride pentahydrate (SnCl4·5H2O) with sodium dihydrogen phosphate dihydrate (NaH2PO4·2H2O) at room temperature, followed by drying and calcination . This method is considered green and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: Tin(4+) hydroxide phosphate undergoes various chemical reactions, including:
Oxidation: Tin(4+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Tin(4+) can be reduced to lower oxidation states, such as tin(II).
Substitution: The hydroxide and phosphate groups can be substituted with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reactions with acids or bases to replace hydroxide or phosphate groups.
Major Products:
Oxidation: Higher oxidation state tin compounds.
Reduction: Tin(II) compounds.
Substitution: Various tin-based complexes depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Tin(4+) hydroxide phosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as an ion-exchange material.
Medicine: Investigated for use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of thin-film batteries, nuclear waste utilization, and as an oxidizing agent in various industrial processes
Wirkmechanismus
The mechanism of action of tin(4+) hydroxide phosphate involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, it can facilitate redox reactions by providing active sites for electron transfer. In ion-exchange processes, it can selectively adsorb and release ions based on its structural properties .
Vergleich Mit ähnlichen Verbindungen
Tin(II) phosphate (Sn3(PO4)2): Differing oxidation state and properties.
Titanium phosphate (TiP): Similar ion-exchange and catalytic properties but different metal center.
Zirconium phosphate (ZrP): Known for its stability and use in similar applications.
Eigenschaften
CAS-Nummer |
877997-11-0 |
|---|---|
Molekularformel |
HO5PSn |
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
tin(4+);hydroxide;phosphate |
InChI |
InChI=1S/H3O4P.H2O.Sn/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;/q;;+4/p-4 |
InChI-Schlüssel |
RWHZLLSKWVDZOR-UHFFFAOYSA-J |
Kanonische SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)

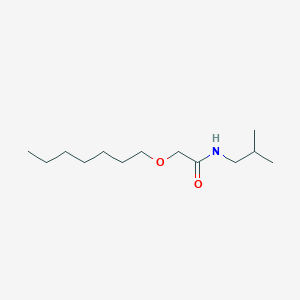
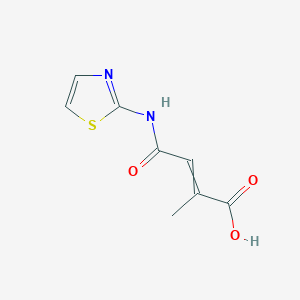
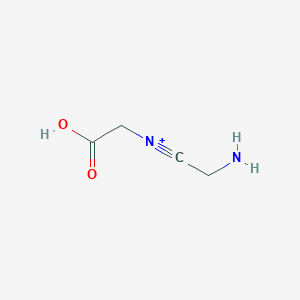
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)


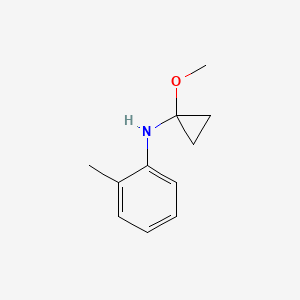

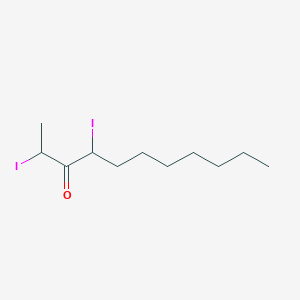
![3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole](/img/structure/B12601316.png)
